1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene
Overview
Description
1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene is an organic compound with the molecular formula C14H12BrClO It is characterized by a benzene ring substituted with a bromomethyl group, a chloro group, and a phenylmethyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene can be synthesized through a multi-step process involving the bromination of 4-chloro-2-[(phenylmethyl)oxy]benzene. The bromination reaction typically employs bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent product formation. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents (e.g., dimethylformamide, DMF) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives with new functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the development of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The chloro and phenylmethyl ether groups influence the compound’s reactivity and stability. Molecular targets and pathways involved include enzyme active sites and receptor binding domains, where the compound can modulate biological activity.
Comparison with Similar Compounds
Benzyl Bromide: Similar structure with a bromomethyl group attached to a benzene ring, but lacks the chloro and phenylmethyl ether groups.
4-Chlorobenzyl Bromide: Contains both the bromomethyl and chloro groups but lacks the phenylmethyl ether group.
1-(Bromomethyl)-4-methylbenzene: Similar structure with a bromomethyl group and a methyl group on the benzene ring.
Uniqueness: 1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene is unique due to the presence of all three substituents (bromomethyl, chloro, and phenylmethyl ether) on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C14H12BrClO |
---|---|
Molecular Weight |
311.60 g/mol |
IUPAC Name |
1-(bromomethyl)-4-chloro-2-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrClO/c15-9-12-6-7-13(16)8-14(12)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2 |
InChI Key |
GBTOZBQSLCSPBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)CBr |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.